Clomiphene

Catalog No.
S609077
CAS No.
15690-57-0
M.F
C26H28ClNO
M. Wt
406 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clomiphene

CAS Number

15690-57-0

Product Name

Clomiphene

IUPAC Name

2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine

Molecular Formula

C26H28ClNO

Molecular Weight

406 g/mol

InChI

InChI=1S/C26H28ClNO/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25+

InChI Key

GKIRPKYJQBWNGO-OCEACIFDSA-N

SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3

Solubility

1.5 [ug/mL]

Synonyms

Enclomiphene; Clomifene; Clomiphene; Enclomifene; Trans-Clomiphene; Transclomifenum; 2-diphenylethenyl)phenoxy)-n,n-diethyl-2-(4-(2-chloro-(e)-ethanamin;2-diphenylvinyl)phenoxy)-2-(p-(2-chloro-(e)-triethylamin;enclomiphene;ici46476;trans-2-(4-(2-chloro-1

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3
  • Compound: Clomiphene (also known as clomiphene citrate) []
  • Origin: Synthetically manufactured [].
  • Significance: Primarily used as a fertility medication to stimulate ovulation in women with conditions like polycystic ovary syndrome (PCOS) [].

Molecular Structure Analysis

  • Clomiphene is a nonsteroidal medication belonging to the selective estrogen receptor modulator (SERM) class [].
  • Its structure features a central biphenyl core with two substituted chlorinated groups and an ethanamine side chain [].
  • The key feature is the presence of two isomers, zuclomiphene and enclomiphene, with differing biological effects but similar chemical structures [].

Chemical Reactions Analysis

  • Synthesis of clomiphene involves a multi-step process starting from aromatic compounds like chloronitrotoluene []. Due to the complexity of the synthesis, details are generally not disclosed for proprietary reasons.
  • Clomiphene undergoes metabolic breakdown in the liver by the CYP2D6 enzyme system [].
  • Information on specific decomposition reactions is limited, but it likely degrades via standard pathways for organic compounds.

Physical And Chemical Properties Analysis

  • Melting point: 120-126 °C [].
  • Boiling point: Not applicable, decomposes before boiling [].
  • Solubility: Poorly soluble in water, soluble in organic solvents like ethanol and chloroform [].
  • Stability: Relatively stable under normal storage conditions [].
  • Clomiphene acts by competitively binding to estrogen receptors in the hypothalamus and pituitary gland [].
  • This competitive binding disrupts the negative feedback loop normally exerted by estrogen, leading to increased production of gonadotropin-releasing hormone (GnRH) [].
  • Elevated GnRH stimulates the pituitary gland to release follicle-stimulating hormone (FSH) which promotes follicular development and ovulation [].
  • Clomiphene is generally well-tolerated, but common side effects include hot flashes, pelvic pain, and vision changes [].
  • Increased risk of multiple births (twins or triplets) is a known side effect [].
  • Clomiphene can worsen ovarian cysts and is not recommended for use in individuals with undiagnosed abnormal uterine bleeding [].
  • Long-term use may be associated with a slightly increased risk of ovarian cancer, although further research is needed to confirm this association.

Treatment of Anovulatory Infertility:

  • Clomiphene is a Selective Estrogen Receptor Modulator (SERM) , meaning it interacts with estrogen receptors in a complex way, acting as an agonist (activator) in some tissues and an antagonist (blocker) in others.
  • In the context of ovulation induction, Clomiphene acts by blocking the negative feedback of estrogen on the hypothalamus and pituitary gland . This leads to an increase in the production of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) , hormones crucial for egg development and ovulation.
  • Due to its effectiveness and ease of use, Clomiphene is considered the first-line treatment for anovulatory infertility, particularly in cases of Polycystic Ovary Syndrome (PCOS) .

Potential Use in Male Infertility:

  • While not widely used in clinical practice due to the availability of other options, research suggests Clomiphene might have beneficial effects on sperm parameters in some men with infertility.
  • A meta-analysis of studies investigating Clomiphene's impact on sperm concentration found significant improvement compared to placebo or baseline levels.
  • However, the studies included in this analysis showed high heterogeneity, indicating a need for further research to determine the full extent of Clomiphene's efficacy and optimal treatment protocols in male infertility.

Other Investigational Applications:

  • Clomiphene has been explored for its potential role in treating short-lasting unilateral neuralgiform headache attacks (SUNCT) . However, it is important to note that Clomiphene is not FDA-approved for this use, and further research is needed to establish its safety and efficacy for this specific indication.

Purity

98%

Quantity

Milligram-Grams

XLogP3

7.2

Boiling Point

509ºC at 760mmHg

Density

1.104 g/cm3

Appearance

Powder

Storage

Store in a cool and dry place and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).

Quality Standard

In-house standard

Targets

Estrogen Receptor/ERR

UNII

R6D2UI4FLS

Drug Indication

Treatment of hypogonadotropic hypogonadism in men

Livertox Summary

Clomiphene is an oral agent used to treat infertility in women desiring pregnancy. Clomiphene has been linked to a low rate of transient serum aminotransferase elevations during therapy and to rare instances of clinically apparent liver injury, which can be severe and even fatal.

Drug Classes

Infertility Agents

Therapeutic Uses

Fertility Agents, Female
MEDICATION (VET): TO INDUCE OVULATION IN ANOVULATORY FEMALES, & TO INDUCE NORMAL MENSTRUAL CYCLING IN AMENORRHEA OR OLIGOMENORRHEA.
THE INCIDENCE OF MULTIPLE GESTATIONS IS ABOUT 8% OR SIX TIMES NORMAL BUT IS LOWER THAN WITH /HUMAN MENOPAUSAL GONADOTROPIN/ HMG. MULTIPLE BIRTHS ARE ALMOST ALWAYS TWINS; LARGER MULTIPLE GESTATIONS HAVE BEEN REPORTED RARELY. SPONTANEOUS ABORTIONS (MOSTLY EARLY MISCARRIAGES) OCCUR IN APPROX 20% OF CLOMIPHENE-INDUCED PREGNANCIES, WHICH MAY BE ONLY SLIGHTLY HIGHER THAN NORMAL BUT IS NOT HIGHER THAN AN INFERTILE POPULATION. /CLOMIPHENE CITRATE/
CLOMIPHENE CITRATE HAS ALSO BEEN USED IN MEN TO TREAT OLIGOSPERMIA ... BUT THE VALUE OF THIS TREATMENT HAS NOT YET BEEN ESTABLISHED. /CLOMIPHENE CITRATE/
THE EFFECTIVENESS OF CLOMIPHENE DEPENDS UPON THE PRESENCE OF AN INTACT ANTERIOR PITUITARY GLAND AND HYPOTHALAMUS, BECAUSE ENDOGENOUS SECRETION OF GONADOTROPIN IS STIMULATED BY THIS AGENT.
Clomiphene is indicated in the treatment of anovulation or oligo-ovulation in patients desiring pregnancy, whose sexual partners have adequate sperm, and who have potentially functional hypothalamic-hypophyseal-ovarian systems and adequate endogenous estrogen. /Included in US product labeling/
Clomiphene may be used to treat corpus luteum dysfunction. /NOT included in US or Canadian product labeling/
Clomiphene is used to detect abnormalities of the hypothalamic-pituitary-gonadal axis in males. /NOT included in US or Canadian product labeling/
Clomiphene is used to treat infertility in males with oligospermia. /NOT included in US or Canadian product labeling/
Clomiphene is sometimes given as a test dose to aid in predicting whether an ovulatory response might occur. /NOT included in US or Canadian product labeling/

Pharmacology

Enclomiphene is the trans-isomer of clomiphene citrate (CC). Enclomiphene has a higher rate of clearance and is less active than the cis-isomer, cis-clomiphene. Clomiphene citrate has been evaluated for antineoplastic activity against breast cancer. (NCI04)

MeSH Pharmacological Classification

Fertility Agents, Female

ATC Code

G03X
G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03G - Gonadotropins and other ovulation stimulants
G03GB - Ovulation stimulants, synthetic
G03GB02 - Clomifene

Mechanism of Action

CLOMIPHENE...AFFECTS SPERMIOGENESIS @ PRIMARY SPERMATOCYTE LEVEL. DOSE USED WAS 7.25 MG/DAY. EFFECT IS THOUGHT TO BE DUE TO ESTROGENICITY MEDIATED VIA HYPOTHALAMO-HYPOPHYSEAL AXIS...
The antiestrogens tamoxifen and clomiphene are used primarily for the treatment of breast cancer and female infertility, respectively. These agents are used therapeutically for their antiestrogenic actions, but they can produce estrogenic as well as antiestrogenic effects. Both agents competitively block estradiol binding to its receptor, but the specific pharmacological activity they produce depends upon the species, the tissue, and the cellular endpoint measured. Consequently, these agents act as antagonists, agonists, or partial agonists depending upon the context in which they are used.
Clomiphene and tamoxifen clearly bind to the estrogen receptor and can prevent the binding of estrogens. However, there are indications that the drugs and estradiol may interact with overlapping but slightly different regions of the ligand binding site of the estrogen receptor. Depending upon the specific cellular context and gene in question, antiestrogen binding may yield a receptor complex that has full, partial, or no intrinsic activity.
Clomiphene may stimulate ovulation in women with an intact hypothalamic-pituitary-ovarian axis and adequate endogenous estrogens who have failed to ovulate. In these cases, it is thought that the drug opposes the negative feedback of endogenous estrogens resulting in increased gonadotropin secretion and ovulation. Most studies indicate that clomiphene increases the amplitude of LH and FSH pulses, without a change in pulse frequency. This suggests the drug is acting largely at the pituitary level to block inhibitory actions of estrogen on gonadotropin release from the gland and/or is somehow causing the hypothalamus to release larger amounts of gonadotropin-releasing hormone per pulse.
Initial animal studies with clomiphene showed slight estrogenic activity and moderate antiestrogenic activity, but the most striking effect was the inhibition of the pituitary's gonadotropic function. In both male and female animals, the compound acted as a contraceptive.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Other CAS

15690-57-0
911-45-5

Associated Chemicals

Clomiphene citrate;50-41-9

Wikipedia

Clomiphene
Enclomifene

Drug Warnings

OBJECTIVE SIGNS ARE RARELY FOUND, ALTHOUGH MEASURABLE LOSS OF VISUAL ACUITY, DEFINABLE SCOTOMATA, & CHANGES IN RETINAL CELL FUNCTION HAVE BEEN REPORTED. /CLOMIPHENE CITRATE/
OTHER ADVERSE REACTIONS INCLUDE...HEADACHE, BREAST ENGORGEMENT, & ABDOMINAL BLOATING. SYMPTOMS DISAPPEAR WHEN THERAPY IS STOPPED. /CLOMIPHENE CITRATE/
SOME PHYSICIANS CONSIDER VISUAL ABNORMALITIES TO BE A CONTRAINDICATION TO FURTHER USE, WHILE OTHERS CONTINUE THERAPY WITH LOWER DOSES. ... CLOMIPHENE SHOULD NOT BE ADMIN TO PREGNANT WOMEN; THERE IS NO INDICATION FOR CLOMIPHENE THERAPY ONCE CONCEPTION HAS BEEN ACHIEVED. /CLOMIPHENE CITRATE/
SULFOBROMOPHTHALEIN RETENTION MAY BE INCR. DESMOSTEROL LEVELS ARE ELEVATED BY HIGH DOSES.
For more Drug Warnings (Complete) data for CLOMIPHENE (21 total), please visit the HSDB record page.

Use Classification

Human drugs -> EnCyzix -> EMA Drug Category
Sex hormones and modulators of the genital system -> Human pharmacotherapeutic group

Methods of Manufacturing

CONDENSATION OF 4-HYDROXYBENZOPHENONE WITH 2-(DIETHYLAMINO)ETHYL CHLORIDE FOLLOWED BY TREATMENT WITH BENZYL MAGNESIUM CHLORIDE AND DEHYDRATION TO GIVE 2-(P-(1,2-DIPHENYLVINYL)PHENOXY)TRIETHYLAMINE WHICH IS CHLORINATED AND TREATED WITH CITRIC ACID /CITRATE/

General Manufacturing Information

DUE TO ETHYLENE MOIETY IN MOLECULE, CLOMIPHENE IS A MIXTURE OF TWO ISOMERS. CIS- FORM POSSESSES ANTIESTROGENIC ACTIVITY, WHILE TRANS- FORM IS ESTROGENIC. THEREFORE, MIXTURE POSSESSES LESS THAN ONE HALF OF EITHER ACTIVITY.
THIS NONSTEROIDAL AGENT IS A MIXT OF TWO ISOMERS IN APPROX A 1:1 RATIO AND IS RELATED CHEMICALLY TO CHLOROTRIANISENE. /CLOMIPHENE CITRATE/
CLOMIPHENE CITRATE CAN BE SEPARATED INTO ITS CIS AND TRANS ISOMERS, ZUCLOMIPHENE AND ENCLOMIPHENE. IN THE US, ZUCLOMIPHENE...WAS PREVIOUSLY CALLED 'TRANSCLOMIPHENE', AND ENCLOMIPHENE...WAS PREVIOUSLY CALLED 'CISCLOMIPHENE'. /CLOMIPHENE CITRATE/

Analytic Laboratory Methods

BULK CHEMICAL: INFRA-RED SPECTROMETRY (13.16 AND 13.51 UM). TABLETS: ULTRAVIOLET SPECTROMETRY (292 NM). /FROM TABLE/

Clinical Laboratory Methods

Simple and rapid determination of clomiphene cis and trans isomers in human plasma by high performance liquid chromatography using on line post column photochemical derivatization and fluorescence detection.

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a well-closed container. Protect from light.

Stability Shelf Life

UNSTABLE TO AIR AND LIGHT

Dates

Modify: 2023-08-15

Explore Compound Types